4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine
CAS No.: 901667-91-2
Cat. No.: VC6413051
Molecular Formula: C20H20N4
Molecular Weight: 316.408
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901667-91-2 |
|---|---|
| Molecular Formula | C20H20N4 |
| Molecular Weight | 316.408 |
| IUPAC Name | 4-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C20H20N4/c1-3-7-17(8-4-1)19-15-20(22-16-21-19)24-13-11-23(12-14-24)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
| Standard InChI Key | QWLFVBRKXZVHSM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine features a pyrimidine ring substituted at the 4- and 6-positions with phenyl and phenylpiperazine groups, respectively. The phenylpiperazine moiety introduces a nitrogen-rich heterocycle, enhancing the compound’s potential for intermolecular interactions. Key molecular properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 901667-91-2 |
| Molecular Formula | |
| Molecular Weight | 316.408 g/mol |
| IUPAC Name | 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine |
| Topological Polar Surface Area | 45.4 Ų (estimated) |
The compound’s planar pyrimidine ring and flexible phenylpiperazine side chain enable diverse binding modes, a trait exploited in drug design for targeting enzymes or receptors. Spectroscopic analyses, including NMR and mass spectrometry, confirm the regioselective substitution pattern critical for its reactivity.
Comparative Analysis with Related Pyrimidine Derivatives
The substitution pattern critically influences bioactivity. For instance:
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N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 946349-24-2) shares the phenylpiperazine group but incorporates a pyrazolopyrimidine core, enhancing kinase affinity.
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4-[4-(4-Methylpiperazin-1-yl)phenyl]-6-arylpyrimidines exhibit superior antitrypanosomal activity compared to phenylpiperazine analogs, likely due to improved membrane permeability .
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